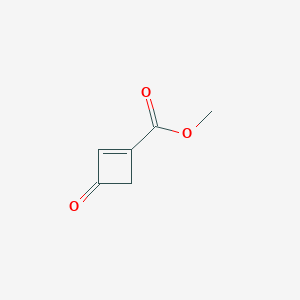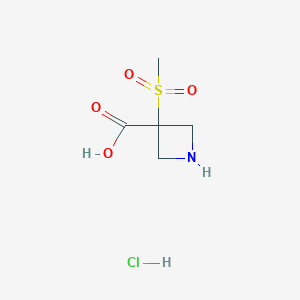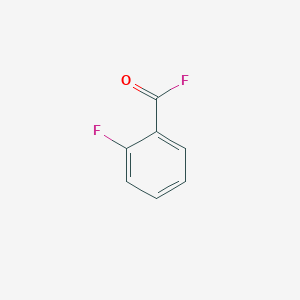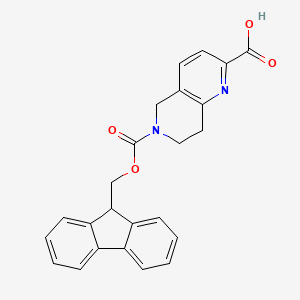
3,4-Dihydroquinazoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroquinazoline-6-carboxylic acid is a heterocyclic organic compound with a quinazoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with formamide under acidic conditions, leading to the formation of the quinazoline ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-6-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized quinazolines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3,4-dihydroquinazoline-6-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of bioactive molecules. Derivatives of this compound have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo diverse chemical transformations makes it a valuable building block in various manufacturing processes.
Wirkmechanismus
The mechanism by which 3,4-dihydroquinazoline-6-carboxylic acid and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, in medicinal applications, these compounds may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of kinases, modulation of receptor activity, and interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Quinazoline-6-carboxylic acid: Lacks the dihydro component, leading to different reactivity and biological activity.
4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid: Contains an additional oxo group, which can alter its chemical properties and applications.
Uniqueness: 3,4-Dihydroquinazoline-6-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and potential for functionalization. Its ability to serve as a precursor for a wide range of derivatives makes it particularly valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
1,4-dihydroquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
MDBXEWUXEQNKST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C(=O)O)NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)



![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)
![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)

![1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518279.png)

